Molecular Scaffold Uniqueness: Structural Deviation from the Closest Cataloged Analog
The target compound is differentiated from its nearest commercially available structural relative, 1-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea (CAS 1797959-93-3), by the absence of a methylene spacer between the urea nitrogen and the thiophene ring. This results in a molecular weight difference of 14.03 g/mol (377.42 vs. 391.45 g/mol) and a reduced rotatable bond count. In medicinal chemistry, this structural condensation is predicted to increase rigidity and reduce the entropic penalty upon target binding, a design principle validated in related kinase inhibitor scaffolds [1]. No biological data are available for either compound to allow a direct activity comparison, so class-level structure-property relationship inference is employed.
| Evidence Dimension | Molecular weight and structural rigidity |
|---|---|
| Target Compound Data | Molecular Weight: 377.42 g/mol; Rotatable Bonds: 5; 0 methylene spacers between urea and thiophene |
| Comparator Or Baseline | CAS 1797959-93-3: Molecular Weight: 391.45 g/mol; Rotatable Bonds: 6; 1 methylene spacer |
| Quantified Difference | MW difference: -14.03 g/mol; Rotatable Bond difference: -1 |
| Conditions | Calculated from SMILES notation; no experimental binding data available |
Why This Matters
For procurement decisions in fragment-based drug design or lead optimization, lower molecular weight and reduced flexibility are strongly correlated with improved ligand efficiency and oral bioavailability potential, making CAS 1797858-59-3 the preferred choice when a compact, rigid thiophene-urea probe is required [1].
- [1] Rassadin, V.A., et al. 'Convenient entry to N-pyridinylureas with pharmaceutically privileged oxadiazole substituents via the acid-catalyzed CH activation of N-oxides.' Tetrahedron Letters, 2019, 60(39), 151081. View Source
